molecular formula C16H15N5O4 B2577543 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034533-37-2

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2577543
CAS RN: 2034533-37-2
M. Wt: 341.327
InChI Key: OBEJLEFVVJVMRO-UHFFFAOYSA-N
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Description

The compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has shown significant antipromastigote activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . The compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Scientific Research Applications

Cytotoxic Activities

Carboxamide derivatives, including compounds related to the chemical structure , have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. These compounds demonstrate potent cytotoxicity, highlighting their potential as therapeutic agents in cancer treatment (Deady et al., 2003). Similarly, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been developed, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Herbicidal Activities

Studies have also reported on the synthesis of pyrazoles and oxadiazoles bearing benzofuran moiety, which exhibit antibacterial and antifungal activities. These findings indicate the chemical's potential for developing new antimicrobial agents (Siddiqui, Idrees, Khati, & Dhonde, 2013). Additionally, novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives have been synthesized, displaying herbicidal activity and selectivity, which could be beneficial for agricultural applications (Ohno et al., 2004).

Antifungal Properties

Further research into pyrazole-4-carboxamide scaffolds has led to the discovery of compounds with significant antifungal effects, targeting succinate dehydrogenase (SDH) in pathogens. This highlights the potential of such chemicals in creating effective fungicides for agricultural use (Wang et al., 2020).

Mechanism of Action

The compound is a potent inhibitor of glucose transporter GLUT1 . It inhibits glucose uptake by Hela-MaTu cells .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-21-8-10(6-18-21)15-19-14(25-20-15)7-17-16(22)13-9-23-11-4-2-3-5-12(11)24-13/h2-6,8,13H,7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEJLEFVVJVMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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